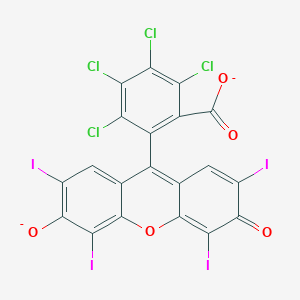![molecular formula C25H30N2O3S B1229675 3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide](/img/structure/B1229675.png)
3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Melanogenesis Inhibition
A study by Hong et al. (2014) explored the structure-activity relationship of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety. The research highlighted the inhibition of melanogenesis by these compounds, suggesting potential applications in skin depigmentation treatments.
Peptide Synthesis
Research by Fujii et al. (1986) evaluated S-1-adamantylcysteine for peptide synthesis. Their findings indicate the stability and utility of the adamantyl group in peptide synthesis, which could have implications for developing novel peptides.
Arylpalladium Halide Complexes
The study by Stambuli et al. (2002) focused on arylpalladium(II) halide complexes, which included 1-adamantyl-di-tert-butylphosphine. These complexes could play a role in palladium-catalyzed cross-coupling reactions, important in organic synthesis and pharmaceutical development.
Antimicrobial and Anti-Inflammatory Activity
Research by Al-Abdullah et al. (2014) investigated adamantyl-based triazole derivatives for antimicrobial and anti-inflammatory properties. The study demonstrated the potential of these derivatives in treating bacterial infections and inflammation.
Antiarrhythmic Properties
A study by Turilova et al. (2013) examined adamant-2-ylamides of alkylamidocarbonic acids for antiarrhythmic properties. The research indicated significant antiarrhythmic activity, suggesting possible use in treating heart rhythm disorders.
Hypobetalipoproteinemic Agents
Lednicer et al. (1979) investigated compounds related to 4-(1-adamantyloxy)aniline for hypobetalipoproteinemic properties, which could be relevant in managing lipid disorders.
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of adamantane derivatives, such as 3-phenyl-adamantane-1-carboxylic acid, have been reported by Feng et al. (2019). These findings contribute to the development of medicinal chemistry involving the adamantyl group.
Propiedades
Fórmula molecular |
C25H30N2O3S |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C25H30N2O3S/c28-24(27-22-6-2-1-3-7-22)21-5-4-8-23(14-21)31(29,30)26-10-9-25-15-18-11-19(16-25)13-20(12-18)17-25/h1-8,14,18-20,26H,9-13,15-17H2,(H,27,28) |
Clave InChI |
RVOGIHDWXHIJKV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



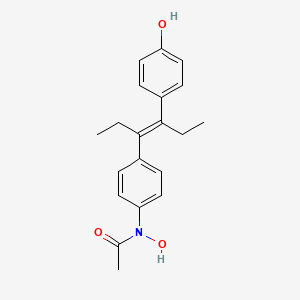
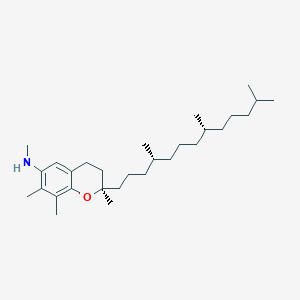
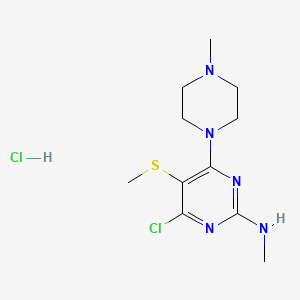
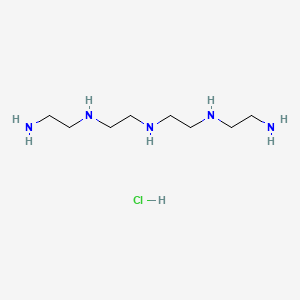
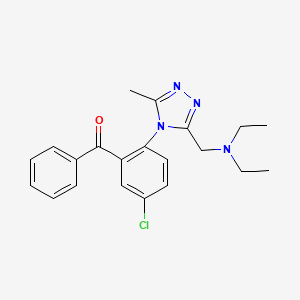
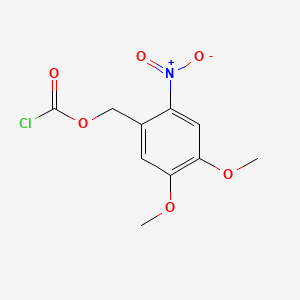
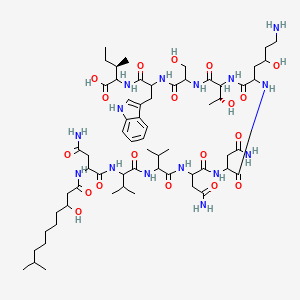


![2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1229608.png)
![2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid](/img/structure/B1229613.png)

![4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1229615.png)
